5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]quinolin-8-ol
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Overview
Description
WAY-628816 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in modulating specific biological pathways, making it a valuable tool in research and potential therapeutic applications.
Mechanism of Action
The compound belongs to the class of organic compounds known as tetrahydroisoquinolines , which are polycyclic aromatic compounds containing a tetrahydroisoquinoline moiety . Tetrahydroisoquinolines are an important structural motif of various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities .
The compound also contains a quinolin-8-ol moiety, which is a quinoline carrying a hydroxy group at position 8 . Quinolines and their derivatives are known to have a wide range of biological activities, including antimalarial, antibacterial, antifungal, anti-inflammatory, and anticancer effects .
The compound’s pharmacokinetics would depend on various factors such as its solubility, stability, and the presence of functional groups that could be metabolized by the body . Its bioavailability would be influenced by factors such as its absorption, distribution, metabolism, and excretion (ADME) properties .
The molecular and cellular effects of the compound would depend on its interaction with its targets in the body . These effects could be influenced by various environmental factors , including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-628816 involves multiple steps, typically starting with the preparation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of WAY-628816 may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
WAY-628816 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: WAY-628816 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
WAY-628816 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Investigated for its effects on cellular pathways and biological processes.
Medicine: Explored for potential therapeutic applications, particularly in modulating specific biological targets.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Comparison with Similar Compounds
WAY-628816 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-316606: Known for its role in inhibiting secreted frizzled-related protein-1 (sFRP-1) and increasing Wnt signaling.
WAY-100635: A selective serotonin receptor antagonist used in various research applications.
The uniqueness of WAY-628816 lies in its specific molecular interactions and the pathways it modulates, which may differ from those of similar compounds.
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c22-18-8-7-16(17-6-3-10-20-19(17)18)13-21-11-9-14-4-1-2-5-15(14)12-21/h1-8,10,22H,9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKNVVFRDNVGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C4C=CC=NC4=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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